Senecivernin

Description

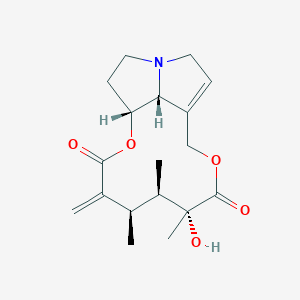

Structure

2D Structure

Properties

IUPAC Name |

7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUOSFVUPTUYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72755-25-0 | |

| Record name | Senecivernine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Natural Occurrence and Distribution of Senecivernine

Botanical Sources and Phytogeographical Distribution

The distribution of senecivernine is notable within specific plant genera and families, reflecting distinct biosynthetic capabilities.

Senecio Genus Species

Senecivernine is prominently found within the genus Senecio, a large and widely distributed group of flowering plants in the Asteraceae family. nih.govnih.gov Research has identified senecivernine and its N-oxide form in several species within this genus. For example, studies have confirmed its presence in Senecio inaequidens and Senecio vulgaris. researchgate.netresearchgate.net The concentration of senecivernine can differ between the roots and shoots of the plant. In Senecio vulgaris, for instance, significantly higher concentrations of senecivernine have been observed in the roots compared to the shoots. researchgate.net

The table below lists some of the Senecio species reported to contain senecivernine.

| Genus | Species | Family | Reported Alkaloid |

| Senecio | S. vernalis | Asteraceae | Senecivernine |

| Senecio | S. inaequidens | Asteraceae | Senecivernine |

| Senecio | S. fuchsii | Asteraceae | Senecivernine |

| Senecio | S. cacaliaster | Asteraceae | Senecivernine |

| Senecio | S. vulgaris | Asteraceae | Senecivernine |

This table is based on data from sources nih.govresearchgate.net.

Other Plant Family Sources

While most commonly associated with the Senecio genus, senecivernine has also been reported in plants outside of the Asteraceae family. It has been identified in Osyris alba (commonly known as Poet's Cassia), which belongs to the Santalaceae family. nih.gov

Pyrrolizidine (B1209537) alkaloids as a chemical class are not exclusive to Asteraceae and are known to be produced by plants in other families, such as Boraginaceae and Fabaceae (Leguminosae). colab.wsresearchgate.netmdpi.com This widespread distribution suggests that while senecivernine itself has a more limited confirmed range, the broader class of PAs is a common feature across diverse plant lineages.

Biosynthetic Origin and Accumulation Sites within Plants

The production and storage of senecivernine within a plant is a highly regulated and compartmentalized process, ensuring the compound is located where it is most effective for defense without causing autotoxicity.

Root Biosynthesis and Transport to Aerial Parts

The biosynthesis of pyrrolizidine alkaloids, including senecivernine, primarily occurs in the roots of the plant. nih.gov The initial steps of the biosynthetic pathway utilize amino acids like L-arginine or L-ornithine. nih.gov Following synthesis in the roots, these alkaloids are translocated to the aerial parts of the plant, such as the leaves, stems, and flowers, for storage and defense. nih.gov

This long-distance transport occurs through the phloem. nih.govnih.gov For efficient transport, the tertiary alkaloid (the free base form) is converted into its N-oxide derivative, such as senecivernine N-oxide. researchgate.netnih.gov This conversion to a more polar, water-soluble, and salt-like compound is critical for phloem loading and transport throughout the plant's vascular system. nih.govnih.gov Studies on Senecio vulgaris have shown that the N-oxide forms of PAs are the predominant form found in the plant, highlighting their importance in transport and storage. nih.gov

Intracellular Storage Mechanisms

Once transported to the target tissues, senecivernine and other pyrrolizidine alkaloids are sequestered within the cell's vacuole. nih.govnih.gov This compartmentalization is a key strategy to protect the cell's own metabolic processes from the potential reactivity of the alkaloids.

The storage mechanism relies on the chemical properties of the alkaloid N-oxides. The uptake of the charged N-oxide form into the vacuole is a carrier-mediated process. nih.gov Once inside the acidic environment of the vacuole, the polar N-oxide is effectively trapped, as it cannot readily diffuse back across the vacuolar membrane (tonoplast). nih.govnih.gov This phenomenon, known as the "ion-trap mechanism," ensures high concentrations of the defensive alkaloids can accumulate in the vacuole, ready to be released upon tissue damage by a herbivore. nih.gov Studies using protoplasts and isolated vacuoles from Senecio vulgaris have demonstrated that while the tertiary free base is lost quickly, the N-oxide form is efficiently retained within the vacuole. colab.wsnih.gov

Isolation and Purification Methodologies for Senecivernine

Conventional Extraction Techniques

Conventional extraction methods are foundational in phytochemistry and rely on the principle of solid-liquid extraction, where the target compound is solubilized from the plant material into a solvent. These techniques have been widely applied to the extraction of pyrrolizidine (B1209537) alkaloids from various plant sources.

Maceration

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a selected solvent for a specified period at room temperature. The process relies on diffusion to transfer the target analytes from the plant matrix into the solvent. For the extraction of PAs like Senecivernine, acidic solvents are often employed to enhance the solubility of the alkaloids by protonating them into their salt form.

Research on PA extraction has utilized maceration with various solvent systems. For instance, one common method involves using 25% methanol (B129727) in a 2% formic acid solution, followed by filtration or centrifugation to separate the extract from the solid plant residue mdpi.com. In other procedures, plant material is homogenized in 0.5 N hydrochloric acid and allowed to soak for an hour to facilitate extraction mdpi.com. The simplicity of the equipment and the use of ambient temperature are advantages, minimizing the thermal degradation of sensitive compounds like PA N-oxides. However, maceration can be time-consuming and may result in lower extraction efficiency compared to more exhaustive methods.

Percolation

Percolation is a continuous extraction process that is generally more efficient than maceration. In this method, the powdered plant material is packed into a column (a percolator), and a solvent is slowly passed through it. This continuous flow of fresh solvent maintains a higher concentration gradient between the plant material and the solvent, promoting a more efficient and complete extraction.

While specific studies detailing the percolation of Senecivernine are not prevalent, the technique has been evaluated in the broader context of PA extraction. For example, studies optimizing PA extraction from comfrey (B1233415) have employed percolation alongside other techniques to compare efficiency uw.edu.pl. The choice of solvent, flow rate, and the packing of the column are critical parameters that must be optimized to ensure effective extraction without issues like solvent channeling.

Reflux Extraction

Reflux extraction utilizes heat to accelerate the extraction process. The plant material is boiled with a solvent in a flask connected to a condenser. The condenser cools the solvent vapor, which then drips back onto the plant material, ensuring continuous extraction with a hot solvent without significant solvent loss. This elevated temperature increases the solubility of the target compounds and enhances mass transfer rates.

In the context of pyrrolizidine alkaloids, refluxing with methanol, often acidified with tartaric acid, has been a common practice mdpi.com. One study on PA extraction from comfrey found that using a 1% methanolic solution of tartaric acid at 100°C for two hours was highly effective uw.edu.pl. However, a significant consideration with reflux and other heat-based methods is the potential for thermal degradation. Prolonged heating can cause the reduction of PA N-oxides, which are often the predominant form in the plant, to their corresponding tertiary bases researchgate.netresearchgate.net.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method considered more exhaustive than maceration or percolation. The plant material is placed in a thimble within the Soxhlet apparatus. A solvent is heated in a flask, and its vapor bypasses the thimble, condenses, and drips back onto the plant material. When the solvent level in the thimble reaches a certain point, a siphon effect returns the extract-laden solvent to the flask, and the cycle repeats. This process ensures that the plant material is repeatedly extracted with fresh, hot solvent.

Soxhlet extraction has been frequently applied for the isolation of PAs mdpi.comnih.gov. However, similar to reflux extraction, the prolonged exposure to high temperatures can be detrimental. Research has shown that Soxhlet extraction using methanol can lead to a marked decrease in the PA yield, with up to 50% of the PA N-oxides being reduced to their tertiary alkaloid forms researchgate.netresearchgate.netnih.gov. This chemical transformation is a critical factor to consider when the goal is to analyze the native profile of alkaloids in the plant.

Table 1: Comparison of Conventional Extraction Techniques for Pyrrolizidine Alkaloids

| Technique | Principle | Typical Solvents | Key Advantages | Key Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Acidified methanol or ethanol (B145695) (e.g., with formic or hydrochloric acid) mdpi.com. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, potentially incomplete extraction. |

| Percolation | Continuous flow of solvent through a packed column of plant material. | Methanol, ethanol, acidified solutions uw.edu.pl. | More efficient and faster than maceration. | Requires more specialized equipment, risk of solvent channeling. |

| Reflux Extraction | Continuous extraction with a boiling solvent under a condenser. | Acidified methanol (e.g., with tartaric acid) mdpi.comuw.edu.pl. | Faster extraction due to high temperature. | Potential for thermal degradation of N-oxides researchgate.netresearchgate.net. |

| Soxhlet Extraction | Continuous extraction with fresh, hot solvent in a cyclic manner. | Methanol, ethanol. | Highly efficient and exhaustive. | Can cause significant reduction of PA N-oxides to tertiary bases researchgate.netresearchgate.netnih.gov. |

Advanced and Green Extraction Techniques

In response to the limitations of conventional methods, advanced and green extraction techniques have been developed. These methods aim to reduce solvent consumption, shorten extraction times, and increase efficiency while often preserving the integrity of thermolabile compounds.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE) or High-Pressure Extraction (HPE), is a technique that uses solvents at elevated temperatures and pressures, keeping them in a liquid state above their normal boiling point. These conditions decrease the viscosity and surface tension of the solvent while increasing its penetration into the plant matrix, leading to rapid and efficient extractions.

PLE has been successfully applied to the extraction of PAs from Senecio species. A study on Senecio brasiliensis focused on extracting the PAs integerrimine (B1671999) and senecionine (B1681732), demonstrating the effectiveness of the technique nih.govnih.gov. The researchers evaluated the influence of temperature and the percentage of ethanol in water on the total extraction yield. The results showed that both parameters significantly impacted the efficiency of the extraction. Another study optimized HPE conditions to remove PAs from Chrysanthemum morifolium, identifying pressure as a significant factor mdpi.comnih.gov. The use of GRAS (Generally Recognized as Safe) solvents like water and ethanol, combined with reduced extraction times, positions PLE as an efficient and green alternative to conventional methods.

**Table 2: Research Findings on Pressurized Liquid Extraction of Pyrrolizidine Alkaloids from *Senecio brasiliensis***

Data adapted from a study evaluating the influence of temperature and solvent composition on extraction yield from the leaves of S. brasiliensis nih.govnih.gov.

| Run | Temperature (°C) | Ethanol in Water (%) | Global Yield (%) |

| 1 | 60 | 25 | 11.53 |

| 2 | 60 | 75 | 12.33 |

| 3 | 100 | 25 | 13.50 |

| 4 | 100 | 75 | 18.63 |

| 5 | 49 | 50 | 10.97 |

| 6 | 111 | 50 | 16.20 |

| 7 | 80 | 15 | 12.00 |

| 8 | 80 | 85 | 13.20 |

| 9 | 80 | 50 | 14.23 |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction is a green extraction technique that utilizes high-frequency sound waves to facilitate the extraction of phytochemicals. The mechanism involves acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the solvent create localized high pressure and temperature, leading to the rupture of plant cell walls and enhanced mass transfer of the target compound into the solvent.

For the extraction of pyrrolizidine alkaloids like senecivernine, UAE has been shown to be an effective method. Studies on related alkaloids from Senecio species have demonstrated the efficiency of UAE. For instance, research on Senecio brasiliensis highlighted that UAE is an efficient technique for the extraction of pyrrolizidine alkaloids, including the structurally similar senecionine. The optimization of UAE parameters is crucial to maximize the yield of senecivernine while minimizing potential degradation.

Table 1: Illustrative Parameters for Ultrasound-Assisted Extraction of Senecivernine

| Parameter | Range | Significance |

| Ultrasound Power (W) | 100 - 500 W | Higher power enhances cavitation but may lead to degradation of thermolabile compounds. |

| Frequency (kHz) | 20 - 40 kHz | Lower frequencies generally produce more intense cavitation effects. |

| Extraction Time (min) | 20 - 60 min | Optimization is necessary to maximize yield without causing degradation of the alkaloid. |

| Temperature (°C) | 30 - 60 °C | Moderate temperatures can improve solvent penetration and compound solubility. |

| Solvent | Acidified Methanol or Ethanol | The choice of solvent is critical for the efficient dissolution of the target alkaloid. |

Note: The data in this table is illustrative and based on general principles of PA extraction and findings for related compounds. Specific optimal conditions for senecivernine may vary.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction is another advanced technique that employs microwave energy to heat the solvent and the plant material, thereby accelerating the extraction process. The principle of MAE is based on the direct interaction of microwaves with polar molecules in the solvent and the moisture within the plant cells. This rapid, localized heating leads to a buildup of internal pressure, causing the cell walls to rupture and release the target compounds.

MAE has been successfully applied to the extraction of various alkaloids from plant materials, offering advantages such as shorter extraction times and reduced solvent usage compared to conventional methods. nih.gov While specific studies focusing solely on MAE of senecivernine are limited, research on other pyrrolizidine alkaloids suggests its applicability. For instance, a comparative study on the extraction of senkirkine and senecionine from Tussilago farfara found MAE to be comparable to other methods like pressurized hot water extraction. researchgate.net

Table 2: Key Variables in Microwave-Assisted Extraction for Senecivernine

| Parameter | Typical Range | Rationale for Senecivernine Extraction |

| Microwave Power (W) | 200 - 800 W | Controls the rate of heating; higher power can expedite extraction but risks thermal degradation. |

| Irradiation Time (min) | 5 - 30 min | Extraction is generally rapid; prolonged exposure can lead to compound degradation. |

| Temperature (°C) | 50 - 100 °C | Higher temperatures can increase extraction efficiency, but must be controlled to prevent degradation. |

| Solvent | Methanol/Water or Ethanol/Water mixtures | Polar solvents are efficient in absorbing microwave energy and solubilizing alkaloids. |

| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | Affects the efficiency of microwave heating and mass transfer. |

Note: This table provides a general overview of MAE parameters for alkaloids. The optimal conditions for senecivernine should be determined experimentally.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for the purification and concentration of analytes from complex mixtures, such as plant extracts. It operates on the principle of partitioning the components of a mixture between a solid sorbent and a liquid phase. For the purification of pyrrolizidine alkaloids like senecivernine, SPE is a crucial step to remove interfering substances and enrich the target compound before analysis.

Cation-exchange SPE cartridges are commonly employed for the purification of alkaloids. iteh.ai The basic nitrogen atom in the pyrrolizidine structure allows for retention on a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) sorbent under acidic conditions. The retained alkaloids can then be selectively eluted using an alkaline solution.

A typical SPE protocol for pyrrolizidine alkaloids, which would be applicable to senecivernine, involves the following steps:

Conditioning: The SPE cartridge is conditioned with methanol followed by water to activate the sorbent.

Loading: The plant extract, typically acidified, is loaded onto the cartridge.

Washing: The cartridge is washed with an acidic solution (e.g., 1% formic acid) and then water to remove interfering, non-basic compounds.

Elution: The retained alkaloids are eluted with a basic solvent, such as methanol containing ammonia.

Table 3: Example of a Solid-Phase Extraction Protocol for Pyrrolizidine Alkaloids including Senecivernine

| Step | Solvent/Solution | Purpose |

| Conditioning | 6 mL Methanol, followed by 6 mL Water | To activate the sorbent material. |

| Sample Loading | Acidified plant extract | To retain the protonated alkaloids on the sorbent. |

| Washing 1 | 6 mL 1% Formic Acid in Water | To remove polar, non-basic impurities. |

| Washing 2 | 6 mL Water | To remove residual acid. |

| Elution | 6 mL Methanol | To elute the purified alkaloids. |

Source: Adapted from a general protocol for PA analysis. researchgate.net

Optimization of Extraction Parameters

The efficiency of any extraction method is highly dependent on the optimization of various parameters. A systematic approach is necessary to identify the ideal conditions for maximizing the yield of senecivernine while maintaining its structural integrity.

Solvent Selection and Composition

The choice of solvent is a critical factor in the extraction of pyrrolizidine alkaloids. Generally, polar solvents are more effective for extracting these compounds. Acidified aqueous or alcoholic solutions are frequently used to enhance the solubility of alkaloids by forming their corresponding salts.

Commonly used solvents for PA extraction include:

Methanol

Ethanol

Water

Mixtures of the above, often acidified with acids such as sulfuric acid, hydrochloric acid, or formic acid.

For example, a study on various PAs, including senecivernine, utilized a 0.05 M sulfuric acid in 50% methanol solution for extraction. researchgate.net The composition of the solvent, particularly the ratio of alcohol to water and the concentration of the acid, needs to be carefully optimized to achieve the highest extraction efficiency.

Temperature and Pressure Parameters

Temperature plays a significant role in the extraction process. Elevated temperatures can increase the solubility of senecivernine and the diffusion rate of the solvent into the plant matrix, thereby improving the extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds, including some pyrrolizidine alkaloids. nih.gov Therefore, a balance must be struck to maximize extraction without causing significant loss of the target compound. For techniques like UAE and MAE, temperature control is a critical parameter to monitor.

Pressure is a key parameter in techniques like Pressurized Liquid Extraction (PLE). High pressure can enhance the penetration of the solvent into the plant matrix, leading to more efficient extraction. Research on the removal of PAs from Chrysanthemum morifolium using high-pressure extraction (HPE) showed that pressure was a significant factor affecting the removal efficiency. nih.govnih.gov

Extraction Time and pH Considerations

The duration of the extraction process is another crucial parameter. Advanced techniques like UAE and MAE significantly reduce the extraction time compared to conventional methods. Optimization of the extraction time is essential to ensure complete extraction of senecivernine while avoiding unnecessary energy consumption and potential degradation from prolonged exposure to heat or sonication.

The pH of the extraction medium is a critical factor, particularly for alkaloids. As basic compounds, the solubility of pyrrolizidine alkaloids is pH-dependent.

Acidic pH: During extraction, an acidic environment (typically pH 2-3) is often employed to convert the alkaloids into their salt forms, which are more soluble in polar solvents.

Alkaline pH: Conversely, during the purification step with liquid-liquid extraction or SPE, the pH is raised to a basic level (typically pH 9-10) to deprotonate the alkaloids, making them less polar and facilitating their extraction into an organic solvent or elution from a cation-exchange sorbent.

Careful control of pH throughout the isolation and purification process is therefore essential for achieving high recovery and purity of senecivernine.

Sample Preparation Strategies for Enhanced Purity

The effective isolation of senecivernine from complex plant matrices, primarily from species within the genus Senecio, necessitates meticulous sample preparation. The primary goal of these strategies is to maximize the yield of the target alkaloid while minimizing the presence of co-extracted impurities such as pigments, lipids, and other secondary metabolites. This enhancement of purity is critical for subsequent chromatographic separation and analysis. Methodologies typically involve an initial extraction phase followed by one or more clean-up and concentration steps.

Initial Solvent Extraction

The first step in isolating senecivernine involves its extraction from dried and powdered plant material. Pyrrolizidine alkaloids (PAs), including senecivernine, exist in plants as both free bases and N-oxides. Therefore, the choice of extraction solvent is critical to efficiently extract both forms. Acidified aqueous solutions are commonly employed because they protonate the nitrogen atom in the pyrrolizidine ring, forming salts that are more soluble in the aqueous medium.

A widely documented approach involves sonication of the plant material with an aqueous sulphuric acid solution (e.g., 0.05 M H₂SO₄) bund.de. This process is often repeated to ensure exhaustive extraction. Following extraction, centrifugation is used to separate the solid plant debris from the liquid supernatant containing the dissolved alkaloids bund.de.

Modern extraction techniques have been shown to significantly improve efficiency and yield. Pressurized Liquid Extraction (PLE) is a notable example, offering a more complete and automated extraction compared to traditional methods nih.gov. Studies on various PA-containing plants, including those from the Senecio genus, have demonstrated that modifying PLE parameters such as temperature and the use of acidic or basic modifiers in the aqueous solvent can substantially increase recovery rates nih.gov. Other emergent technologies like Ultrasound-Assisted Extraction (UAE) have also proven effective for extracting PAs from Senecio species nih.govnih.gov.

| Extraction Technique | Solvent/Modifier | Plant Source Genus/Species | Key Finding |

|---|---|---|---|

| Sonication | 0.05 M Sulphuric Acid (H₂SO₄) | General Plant Material | Standard method for extracting a wide range of PAs, including senecivernine and its N-oxide bund.de. |

| Pressurized Liquid Extraction (PLE) | Aqueous with acid/NH₃ modifiers | Jacobaea vulgaris (syn. Senecio jacobaea) | Varying modifiers and temperature (50-125 °C) significantly increased PA recovery rates, in some cases up to 174.4% compared to reference methods nih.gov. |

| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water | Senecio brasiliensis | Demonstrated high efficiency and yield for extracting PAs like senecionine and integerrimine nih.govnih.gov. |

| Maceration / Sonication / Rotary Mixer | Methanol, Ethanol, Sulphuric Acid | Rindera umbellata | Optimized parameters included extraction media, pH, and extraction time to maximize yields of six different PAs researchgate.net. |

Purification via Solid-Phase Extraction (SPE)

Following the initial extraction, the resulting supernatant is typically rich in alkaloids but also contains a significant amount of impurities. Solid-Phase Extraction (SPE) is a crucial clean-up step designed to purify the extract by removing interfering substances. This technique relies on the partitioning of solutes between the liquid sample and a solid sorbent, allowing for the selective retention of the target alkaloids while impurities are washed away.

For pyrrolizidine alkaloids like senecivernine, both reversed-phase and cation-exchange SPE cartridges are commonly utilized.

Reversed-Phase SPE: Sorbents such as C18 are used to retain the PAs from the aqueous extract. After loading the sample, the cartridge is washed to remove polar impurities. The retained alkaloids are then eluted with a suitable organic solvent, typically methanol bund.de.

Cation-Exchange SPE: This method leverages the basic nature of the alkaloid's nitrogen atom. Sorbents like Mixed-Mode Cation Exchange (MCX) or Polymer Cation Exchange (PCX) are highly effective. The acidic extract is loaded onto the cartridge, where the protonated PAs are strongly retained. After washing, the alkaloids are eluted with an alkaline organic solvent, such as methanol containing ammonia (e.g., 2.5% or 5% ammonia in methanol), which neutralizes the charge on the alkaloids, releasing them from the sorbent nih.gov.

After elution from the SPE cartridge, the solution is often evaporated to dryness and then reconstituted in a small volume of a suitable solvent (e.g., a methanol/water mixture) to concentrate the sample before final analysis or further purification by methods like column chromatography bund.decolumn-chromatography.com.

| SPE Sorbent Type | Sample Loading Conditions | Elution Solvent | Target Alkaloids |

|---|---|---|---|

| Reversed-Phase C18 | Aqueous sulphuric acid extract, centrifuged supernatant bund.de. | Methanol bund.de. | Senecivernine, Senecivernine-N-oxide, and 26 other PAs bund.de. |

| Mixed-Mode Cation Exchange (MCX) | Extract in 50% MeOH with 0.05 M H₂SO₄ nih.gov. | 4 mL of 2.5% ammonia in Methanol nih.gov. | General Pyrrolizidine Alkaloids (free bases and N-oxides) nih.gov. |

| Polymer Cation Exchange (PCX) | Extract in 0.1 M H₂SO₄ nih.gov. | Methanol + 0.5% NH₄OH nih.gov. | General Pyrrolizidine Alkaloids nih.gov. |

Advanced Analytical Methodologies for Senecivernine Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating Senecivernine from other related alkaloids and matrix components. The choice of technique depends on the volatility and polarity of the compound.

Gas chromatography-mass spectrometry is a first-choice analytical technique for the analysis of volatile and thermally stable compounds. nih.govmdpi.com Due to its high selectivity, accuracy, and reproducibility, GC-MS is well-suited for the qualitative screening and quantitative analysis of complex substances of plant origin. nih.govmdpi.com For pyrrolizidine (B1209537) alkaloids, including those found in Senecio species, GC-MS has been a long-standing analytical method. medchemexpress.com The technique provides valuable data on the molecular masses and fragment ions of phytochemicals, which are used for their identification by comparing the obtained spectra with established libraries. nih.gov

Publicly available spectral information confirms the use of GC-MS for the analysis of Senecivernine. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Instrument Name | HP 6980-5972 | nih.gov |

| Source of Spectrum | CBD-19-SM3-Senecivernine | nih.gov |

High-performance liquid chromatography is the most widely used analytical technique for compounds that are not easily volatilized, such as many pyrrolizidine alkaloids. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. mdpi.com For precise analysis, pure reference substances are essential for identifying compounds by retention time and for calibrating detectors. carlroth.comcarlroth.com Senecivernine and its related compound, Senecivernine N-oxide, are available as high-purity reference standards for HPLC applications. carlroth.comcarlroth.com

Methodologies for separating pyrrolizidine alkaloids often employ C-18 reversed-phase columns with a gradient elution of acetonitrile (B52724) and water. researchgate.net The mobile phase is often buffered or modified with additives like formic acid to ensure good peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.comresearchgate.net |

| Stationary Phase | C-18 Column | researchgate.net |

| Mobile Phase | Acetonitrile and Water (often with additives like formic acid) | researchgate.netnih.gov |

| Detection | UV or Mass Spectrometry (MS) | researchgate.net |

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. nih.govnih.gov These systems use columns with smaller particle sizes (typically under 2 μm), which results in higher separation efficiency. nih.gov

A rapid and sensitive UPLC method has been established for the analysis of the related pyrrolizidine alkaloid, seneciphylline. nih.gov This method achieves chromatographic separation in under 3 minutes using a sub-2 µm particle size C18 column and a gradient elution with acetonitrile and acidified water. nih.gov The use of bioinert UHPLC systems can further improve peak shapes and sensitivity for ionic metabolites like alkaloids by minimizing undesirable interactions with metal surfaces within the instrument. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Instrument | Waters ACQUITY UPLC | nih.gov |

| Column | ACQUITY BEH C18 (100 × 2.1 mm, 1.7 μm) | nih.gov |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile | nih.gov |

| Elution | Gradient | nih.gov |

| Run Time | < 3 minutes | nih.gov |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of Senecivernine. When coupled with liquid chromatography, it provides definitive identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that provides high selectivity and sensitivity for identifying and quantifying specific analytes in complex mixtures. researchgate.net For compounds like Senecivernine, electrospray ionization (ESI) is a common interface that generates protonated molecules, [M+H]⁺, in positive ion mode. nih.govpcom.edu

The precursor ion of Senecivernine, [M+H]⁺, has a mass-to-charge ratio (m/z) of approximately 336.18. nih.gov In an MS/MS experiment, this precursor ion is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule, allowing for highly specific detection. For unsaturated pyrrolizidine alkaloids, characteristic fragment ions are often observed at m/z 120 and 138, which correspond to the necine base moiety. pcom.edu Quantitative analysis is often performed using multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions. nih.gov

| Parameter | Specification | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion | [M+H]⁺ | nih.gov |

| Precursor m/z | ~336.18 | nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | nih.gov |

| Characteristic Fragments | m/z 120, 138 (Typical for unsaturated PAs) | pcom.edu |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. nih.govmdpi.com HRMS instruments, such as the Orbitrap, can operate in data-independent acquisition (DIA) modes, allowing for the collection of comprehensive data and retrospective analysis. nih.govnih.gov

The analysis of Senecivernine has been performed using an LTQ Orbitrap XL mass spectrometer, which combines a linear ion trap with an Orbitrap mass analyzer. nih.govmassbank.eu This technology allows for the determination of the exact mass of Senecivernine (C₁₈H₂₅NO₅) to be 335.1733 Da. massbank.eu The high mass accuracy of the Orbitrap allows for the measurement of the protonated molecule ([M+H]⁺) with minimal error, for instance, at an m/z of 336.1805. nih.govmassbank.eu MS² spectra of Senecivernine have been recorded at high resolution (e.g., 15,000) and at various collision energies, providing rich structural information. massbank.eumassbank.eumassbank.eu

| Parameter | Specification | Reference |

|---|---|---|

| Instrument | LTQ Orbitrap XL Thermo Scientific | nih.govmassbank.eu |

| Instrument Type | LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform) | nih.govmassbank.eu |

| Molecular Formula | C₁₈H₂₅NO₅ | nih.govmassbank.eu |

| Exact Mass | 335.1733 Da | massbank.eu |

| Precursor Ion | [M+H]⁺ | nih.govmassbank.eu |

| Measured Precursor m/z | 336.1805 | nih.govmassbank.eu |

| MS Level | MS² | nih.govmassbank.eu |

| Resolution | 15,000 | massbank.eumassbank.eu |

| Column | Kinetex Evo C18 (2.6 µm, 50x2.1 mm) | nih.govmassbank.eu |

Quantitative Analysis and Method Validation Parameters

Limits of Detection (LoD) and Quantification (LoQ)

In analytical chemistry, the Limit of Detection (LoD) and Limit of Quantitation (LoQ) are critical parameters for validating an analytical method's performance. The LoD is the lowest concentration of an analyte that can be reliably distinguished from a blank or baseline signal, though not necessarily quantified with precision. teledynetekmar.com The LoQ represents the lowest concentration that can be measured with an acceptable level of accuracy and precision. teledynetekmar.compublisso.de These values are crucial for ensuring that analytical methods are sensitive enough to detect Senecivernine at levels relevant to food safety and risk assessment standards. lcms.cz

The determination of LoD and LoQ is often based on the signal-to-noise ratio (S/N), where the LoD is typically defined as an S/N of 3 and the LoQ as an S/N of 10. mdpi.comlcms.cz Alternatively, they can be calculated using the standard deviation of the response and the slope of the calibration curve. researchgate.net For pyrrolizidine alkaloids, including Senecivernine, methods like UHPLC-MS/MS have achieved low LoD and LoQ values, often in the micrograms per kilogram (µg/kg) range, which is equivalent to parts per billion (ppb). mdpi.comresearchgate.net For instance, a validated UHPLC-MS/MS method for 24 PAs in matrices like tea, honey, and milk reported LoDs ranging from 0.015 to 0.75 µg/kg and LoQs from 0.05 to 2.5 µg/kg. mdpi.comnih.gov The complexity of the matrix significantly influences these limits; for example, methods for analyzing PAs in plant material often have higher LoQ values compared to matrices like honey or milk. nih.gov

Below is a table summarizing LoD and LoQ values for various pyrrolizidine alkaloids in different food and feed matrices, as determined by LC-MS/MS based methods.

| Matrix | Analytical Method | LoD Range (µg/kg) | LoQ Range (µg/kg) | Reference |

|---|---|---|---|---|

| Honey, Milk, Tea | UHPLC-MS/MS | 0.015–0.75 | 0.05–2.5 | mdpi.com |

| Cereals and Spices | UHPLC-HRMS | 0.2–0.3 | 0.4–0.8 | researchgate.net |

| Feed | LC-MS | Not Specified | 5 | nih.gov |

| Honey and Herbal Tea | UHPLC/MS/MS | Calculated at S/N=3 | Calculated at S/N=10 | lcms.cz |

| Feed | GC-MS | Not Specified | 10 | researchgate.net |

Reproducibility and Selectivity Assessments

The reliability of any analytical method hinges on its reproducibility and selectivity. azolifesciences.com Reproducibility refers to the ability of an experiment to be replicated by a different team in a different location to yield the same results, ensuring the findings are not artifacts of a specific lab setup. azolifesciences.com Repeatability, a related concept, is the consistency of results from the same method, operator, and equipment over a short period. azolifesciences.com In PA analysis, reproducibility is often evaluated through inter-day precision, while repeatability is assessed via intra-day precision, both expressed as relative standard deviation (RSD). mdpi.comnih.gov For methods analyzing PAs in food, RSD values for both inter-day and intra-day precision are typically required to be below 15-20%. mdpi.comnih.govnih.gov

Selectivity is the method's ability to accurately measure the analyte of interest without interference from other components in the sample, such as matrix compounds. nih.govcncb.ac.cn In the analysis of Senecivernine, high selectivity is crucial to distinguish it from other structurally similar PAs and endogenous matrix components. nih.gov Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.comresearchgate.net For a method to be considered selective, no interfering peaks should be observed at the retention times assigned to the specific alkaloids being analyzed in blank samples. nih.gov

The table below presents reproducibility data from various studies on pyrrolizidine alkaloid analysis.

| Matrix | Parameter | Value (% RSD) | Reference |

|---|---|---|---|

| Honey, Milk, Tea | Intra-day and Inter-day Precision | < 15 | mdpi.com |

| Feed | Repeatability (Intra-day) | 3.0–13.6 | nih.gov |

| Feed | Reproducibility (Inter-day) | 4.8–18.9 | nih.gov |

| Feed (GC-MS method) | Repeatability | 7.5–15.4 | researchgate.net |

| Feed (GC-MS method) | Reproducibility | 14.2–18.1 | researchgate.net |

Matrix Effects and Calibration Strategies

A significant challenge in the LC-MS/MS analysis of compounds like Senecivernine is the "matrix effect." core.ac.uk This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., honey, herbs, milk) interfere with the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. mdpi.comcore.ac.uk This effect can compromise the accuracy and precision of quantification. nih.gov The matrix effect is considered weak if the signal variation is within ±20%, moderate between ±20% and ±40%, and strong if it exceeds ±40%. mdpi.com In the analysis of PAs, different matrices exhibit varying levels of these effects; for instance, honey and milk often show weak matrix effects, while more complex matrices like tea or certain feeds can cause more significant signal suppression. mdpi.comnih.gov

To counteract these effects, several calibration strategies are employed:

Matrix-Matched Calibration: This is a common approach where calibration standards are prepared in a blank matrix extract that is free of the analyte. nih.govresearchgate.net This helps to ensure that the standards and the samples experience the same matrix effects, thus improving accuracy. researchgate.net

Use of Internal Standards: Isotopically labeled internal standards (ILIS) are considered the gold standard for compensating for matrix effects. nih.govresearchgate.net An ILIS is a version of the analyte where one or more atoms are replaced by a heavier isotope (e.g., ¹³C or ¹⁵N). Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects and variations during sample preparation and injection. By comparing the signal of the analyte to the signal of the known concentration of the ILIS, accurate quantification can be achieved. core.ac.uk

Sample Dilution: Simply diluting the sample extract can be an effective way to reduce the concentration of interfering matrix components, thereby mitigating the matrix effect. nih.gov Studies have shown that a sufficient dilution factor can often eliminate most matrix effects, allowing for quantification using simpler solvent-based standards. nih.gov

Standard Addition: In this method, known amounts of the standard are added to aliquots of the sample itself. This allows for quantification by extrapolating back to the x-intercept of the calibration plot and can effectively compensate for matrix effects specific to that individual sample. researchgate.net

Metabolomics Approaches in Senecivernine Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a comprehensive snapshot of the chemical processes occurring. nih.gov This "omics" technology is a powerful tool in plant science and toxicology, enabling the chemical profiling of organisms and the investigation of biochemical interactions. ifremer.frnih.gov

Untargeted Metabolomics for Chemical Profiling

Untargeted metabolomics aims to provide a global, comprehensive fingerprint of all measurable metabolites in a biological sample. rsc.org This approach is particularly valuable in the study of plant secondary metabolites like Senecivernine and other PAs. nih.gov By using high-resolution mass spectrometry (HRMS), such as UHPLC-QTOF-MS, researchers can profile the vast array of PAs in a plant extract, even without having prior knowledge of their presence or access to certified standards for every compound. nih.govsemanticscholar.org

This methodology has been successfully applied to profile PAs in various plant species, leading to the identification of known alkaloids and the discovery of novel or previously unreported derivatives. nih.govsemanticscholar.org For example, a retronecine-based untargeted metabolomics approach was used to analyze herbal extracts, revealing that PA distribution is family-dependent and significantly different among species. nih.gov Such chemical profiling is crucial for understanding the chemical diversity within PA-producing plants like those in the Senecio genus. researchgate.net Furthermore, untargeted metabolomics is instrumental in toxicology studies, where it can reveal metabolic changes in organisms exposed to PAs, offering insights into their mechanisms of action and identifying potential biomarkers of toxicity. ifremer.frescholarship.org

Eco-Metabolomics in Plant-Environment Interactions

Eco-metabolomics applies metabolomics techniques to the field of ecology to characterize the biochemical interactions between organisms and their environment across various scales. nih.govnih.gov It provides a mechanistic link between the chemical phenotype of a plant and its ecological functions. nih.gov Pyrrolizidine alkaloids, including Senecivernine, are synthesized by plants primarily as a chemical defense against herbivores. nih.gov The concentration and composition of these defensive compounds can vary greatly depending on factors like the plant's developmental stage, tissue type, and environmental conditions. nih.gov

Eco-metabolomics can be used to investigate these variations and understand their ecological significance. For instance, studies can explore how environmental stress affects the production of Senecivernine in Senecio species. It can also be used to study plant-herbivore interactions, differentiating between generalist herbivores that are deterred by PAs and specialist insects that can sequester these alkaloids for their own defense. nih.gov By profiling the metabolome of plants under different ecological scenarios (e.g., with and without herbivore pressure), researchers can gain a deeper understanding of the role of Senecivernine and other PAs in the complex chemical ecology of the plant. nih.gov

Chemical Synthesis Strategies for Senecivernine and Analogs

Principles of Total Synthesis for Complex Natural Products

The total synthesis of natural products is a field that drives the development of new synthetic reactions and strategies. nih.gov The goal is to construct a target molecule from readily available starting materials, navigating challenges of stereoselectivity and functional group compatibility. nih.govnih.gov Retrosynthetic analysis is a foundational technique where the target molecule is conceptually broken down into simpler precursors, a process known as disconnection. nih.govbiosynth.comnih.gov

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Approach | Step-by-step, sequential construction in a single line. nih.govmdpi.com | Independent synthesis of fragments, followed by late-stage coupling. nih.govyoutube.com |

| Efficiency | Generally less efficient; overall yield drops significantly with each step. researchgate.net | More efficient for complex molecules; higher overall yield. researchgate.netresearchgate.net |

| Flexibility | Less flexible; a change early on requires re-synthesis of the entire chain. | More flexible; allows for easy modification of fragments to create analogs. nih.gov |

| Complexity | Simpler to plan for less complex targets. mdpi.com | Ideal for complex molecules with multiple distinct subunits. nih.gov |

Retrosynthetic analysis is the cornerstone of planning a synthesis, involving the "disconnection" of strategic bonds to simplify a complex target into smaller, achievable precursors. biosynth.comnih.gov The choice of which bonds to break is critical and is guided by several principles, including identifying bonds that disconnect the molecule into symmetrical or simplified fragments and cleaving bonds between carbon and heteroatoms. hpc-standards.usbeilstein-journals.org

Scaffold remodeling is a more advanced strategy where a readily accessible scaffold is transformed into a more complex or challenging one through reactions like ring expansions, contractions, or cleavages. capes.gov.brsynzeal.com This "top-down" approach can provide efficient access to diverse and structurally unique molecules from a common precursor. capes.gov.brfrontiersin.org For example, a simple polycyclic scaffold can be generated and then diversified through ring cleavage to access different core structures. frontiersin.org This contrasts with building the final scaffold directly from acyclic precursors.

Approaches to Pyrrolizidine (B1209537) Alkaloid Core Synthesis

Pyrrolizidine alkaloids (PAs) are characterized by their core structure: a bicyclic system of two fused five-membered rings with a nitrogen atom at the bridgehead. The synthesis of this necine base is a central challenge in accessing PAs like senecivernine.

Numerous strategies have been developed to construct the pyrrolizidine core. Many approaches utilize readily available chiral starting materials, such as proline, to establish the required stereochemistry. Common synthetic transformations employed include:

Cyclization Reactions: Intramolecular cyclizations are frequently used to form one or both of the five-membered rings. For instance, an N-substituted pyrrolidine (B122466) derivative can be cyclized to form the bicyclic core.

Ring-Closing Metathesis (RCM): This powerful reaction has been used to form the unsaturated five-membered ring found in many necine bases.

[3+2] Annulation Reactions: These cycloaddition reactions can stereoselectively form the pyrrolidine ring, a key component of the final core structure.

Reductive Amination: Transannular iodoaminations have been successfully applied to the asymmetric synthesis of various polyhydroxylated pyrrolizidine alkaloids.

A common strategy involves constructing a functionalized pyrrolidine ring first, followed by the formation of the second ring through an intramolecular cyclization. The specific functional groups and protecting group strategies are chosen to allow for the eventual introduction of the necic acid side chain.

Strategies for Senecivernine Total Synthesis

As of this writing, a specific, completed total synthesis of senecivernine has not been detailed in peer-reviewed literature. The compound is primarily sourced through isolation from various Senecio species. However, a plausible retrosynthetic analysis can be proposed based on established methods for synthesizing other complex pyrrolizidine alkaloids.

A logical retrosynthetic approach for senecivernine would disconnect the molecule at the ester linkages, separating the core necine base from the complex necic acid side chain. This is a convergent strategy.

Disconnection 1 (Ester Linkages): The first disconnection would break the two ester bonds of the macrocyclic diester. This yields the necine base, retronecine (B1221780), and a complex, highly functionalized dicarboxylic acid known as senecivernic acid. This is a common strategy in PA synthesis, as the necine base and necic acid components are often synthesized separately and then coupled.

Disconnection 2 (Necine Base - Retronecine): Retronecine is a common pyrrolizidine alkaloid core. Its synthesis is well-established and typically starts from simpler precursors like ornithine or proline, employing strategies such as those outlined in section 6.2 to construct the bicyclic system with the correct stereochemistry and allylic alcohol functionality.

Disconnection 3 (Necic Acid - Senecivernic Acid): The synthesis of the senecivernic acid portion presents a significant stereochemical challenge. A plausible approach would involve building the carbon chain using aldol (B89426) reactions, alkylations, or other C-C bond-forming reactions, starting from smaller, chiral building blocks to control the multiple stereocenters.

The forward synthesis would involve the independent, stereocontrolled synthesis of both retronecine and senecivernic acid (or a protected derivative). The final key step would be a macrolactonization reaction, coupling the two fragments to form the 12-membered macrocyclic diester ring of senecivernine.

Synthesis of Senecivernine N-oxide

Many pyrrolizidine alkaloids exist in plants as their corresponding N-oxides, which are often more water-soluble. nih.gov Senecivernine N-oxide is the N-oxide derivative of senecivernine. biosynth.com

The synthesis of alkaloid N-oxides is typically a straightforward chemical transformation achieved through the oxidation of the tertiary nitrogen atom in the parent alkaloid. nih.gov While a specific documented synthesis of senecivernine N-oxide from senecivernine is not detailed, the general procedure involves treating the parent alkaloid with a suitable oxidizing agent. Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): A common and clean oxidant for forming N-oxides.

Meta-chloroperoxybenzoic acid (mCPBA): A widely used and effective reagent for the oxidation of amines and other functional groups.

The reaction converts the tertiary amine of the pyrrolizidine core into the corresponding N-oxide, yielding senecivernine N-oxide. This transformation is crucial for creating analytical standards and for toxicological studies, as the N-oxides are key metabolites. biosynth.com

Design and Synthesis of Chemically Modified Senecivernine Analogs for Research

The deliberate chemical modification of naturally occurring compounds like senecivernine, a macrocyclic pyrrolizidine alkaloid of the senecionine (B1681732) type, is a fundamental strategy in medicinal chemistry and chemical biology. The design and synthesis of analogs are primarily driven by the need to understand structure-activity relationships (SAR), with the goal of elucidating the molecular basis of their biological effects and potentially developing new therapeutic agents or research tools. While specific literature on the synthetic analogs of senecivernine is sparse, the principles of modifying related pyrrolizidine alkaloids (PAs) can be applied to envision the synthesis of novel senecivernine derivatives.

The structural complexity of senecivernine offers multiple avenues for chemical modification. These can be broadly categorized into modifications of the necine base, alterations of the dicarboxylic acid moiety (the necic acid), and changes to the macrocyclic ester linkage. Such modifications can influence the molecule's stereochemistry, lipophilicity, and electronic properties, which in turn can modulate its biological activity and toxicological profile.

Research efforts into the synthesis of senecivernine analogs are often aimed at several key objectives:

Elucidation of Toxicophores: Identifying the specific structural features responsible for the known hepatotoxicity of many PAs.

Development of Non-toxic Derivatives: Creating analogs with reduced or eliminated toxicity while retaining or enhancing other desired biological activities.

Probing Biological Targets: Synthesizing analogs with reporter groups (e.g., fluorescent tags or biotin) to identify and study the cellular targets of senecivernine.

Investigation of Therapeutic Potential: Exploring potential anticancer, anti-inflammatory, or other pharmacological activities by modifying the core structure.

The synthesis of these analogs typically involves a combination of strategies, including the total synthesis of the entire molecule, or the semi-synthesis from a more readily available natural PA. Total synthesis offers the greatest flexibility in introducing a wide range of modifications, while semi-synthesis can be more practical if a suitable starting material is abundant.

Strategies for Modifying the Necine Base

The retronecine core of senecivernine is a common target for modification. The biosynthesis of retronecine begins with L-arginine or L-ornithine, which are converted through a series of enzymatic steps to the characteristic bicyclic amine. wikipedia.org Synthetic strategies can mimic or alter this pathway to produce analogs.

Key modifications to the necine base could include:

Alteration of Stereochemistry: The stereochemistry of the hydroxyl and hydroxymethyl groups on the pyrrolizidine ring is crucial for toxicity. Synthesizing diastereomers of the natural necine base can help to probe the importance of the spatial arrangement of these functional groups for biological activity.

Introduction of Substituents: Adding substituents such as fluorine or alkyl groups to the necine base can alter its electronic properties and metabolic stability.

Modification of the Nitrogen Atom: The tertiary amine of the necine base is often N-oxidized in vivo, a process that can affect toxicity. wikipedia.org Synthesizing and studying stable N-oxide analogs, or analogs with different N-substituents, can provide insights into the role of the nitrogen in the molecule's mechanism of action.

Strategies for Modifying the Necic Acid Moiety

The senecic acid portion of senecivernine, a C10 dicarboxylic acid derived from two molecules of L-isoleucine, presents another rich target for modification. wikipedia.org The total synthesis of senecic acid and its geometric isomer, integerrinecic acid, has been reported, paving the way for the synthesis of a variety of analogs. acs.org

Potential modifications to the necic acid include:

Varying the Carbon Chain Length: Synthesizing analogs with shorter or longer dicarboxylic acid chains would alter the size and conformation of the macrocycle.

Introducing Different Functional Groups: Replacing the hydroxyl or methyl groups on the necic acid with other functionalities, such as halogens or ethers, could impact binding to biological targets.

Altering Stereocenters: The necic acid contains several stereocenters. The synthesis of epimers or other stereoisomers would be valuable for SAR studies.

Strategies for Modifying the Macrocyclic Linkage

The 12-membered macrocyclic diester ring in senecivernine is a defining feature of this class of PAs. Strategies to modify this linkage could involve:

Ring Size Variation: The synthesis of analogs with smaller or larger macrocyclic rings could explore the impact of ring strain and conformation on biological activity.

Replacement of the Ester Linkages: Replacing one or both of the ester groups with more stable amide or ether linkages could produce analogs with altered metabolic stability and pharmacokinetic properties.

The table below summarizes potential synthetic analogs of senecivernine and their research applications.

| Compound Name | Structural Modification | Synthetic Strategy | Primary Research Application |

| epi-Senecivernine | Inversion of stereochemistry at one or more centers on the necine base or necic acid. | Total synthesis of the modified necine or necic acid, followed by macrolactonization. | To investigate the role of stereochemistry in biological activity and toxicity. |

| Fluoro-senecivernine | Replacement of a hydroxyl group with a fluorine atom on the necine base or necic acid. | Introduction of fluorine during the synthesis of the necine or necic acid precursor. | To study the effect of altered electronic properties on target binding and metabolism. |

| Nor-senecivernine | Shortening of the dicarboxylic acid chain by one or more carbons. | Synthesis of a modified necic acid with a shorter carbon backbone. | To assess the influence of macrocycle size and conformation on activity. |

| Senecivernine-amide | Replacement of one or both ester linkages with amide bonds. | Modification of the synthetic route to incorporate an amine in place of an alcohol during the cyclization step. | To create more metabolically stable analogs and probe the importance of the ester groups. |

| Biotinylated Senecivernine | Attachment of a biotin (B1667282) tag to a non-critical position on the molecule. | Semi-synthesis from senecivernine or total synthesis with a functionalized precursor for biotin conjugation. | To identify cellular binding partners and elucidate the mechanism of action. |

The synthesis of such analogs, while challenging, is essential for a deeper understanding of the chemistry and biology of senecivernine and related pyrrolizidine alkaloids. The insights gained from these studies could lead to the development of novel research tools and potentially new therapeutic leads.

Molecular and Biochemical Research on Senecivernine S Interactions

General Mechanisms of Interaction with Cellular Components

Senecivernine exerts its biological effects by disrupting crucial cellular processes. biosynth.com This is primarily achieved through the formation of reactive metabolites that can bind to and damage essential macromolecules such as proteins and DNA. biosynth.commdpi.com This interaction can lead to cytotoxicity and genotoxicity, highlighting the compound's potential for causing cellular damage. biosynth.com The metabolic activation of senecivernine is a key step in its mechanism of action, transforming the relatively inert parent compound into highly reactive pyrrolic derivatives. mdpi.com

A primary mechanism of action for senecivernine and its N-oxide derivative is the inhibition of protein synthesis. biosynth.com This disruption of one of the most fundamental cellular processes contributes significantly to its toxic effects. The covalent binding of its reactive metabolites to ribosomal components or other factors involved in translation is a likely cause of this inhibition. The interference with protein synthesis can have widespread consequences for cellular function and viability.

Mutagenic Activity in In Vitro Systems

**Table 1: Mutagenic Activity of Senecivernine in *Salmonella typhimurium***

| Strain | Activation System | Result | Reference |

|---|---|---|---|

| TA100 | with S9 | Weakly positive | nih.gov |

Interaction with Nucleic Acids (e.g., DNA Adduct Formation)

The genotoxicity of senecivernine is largely attributed to its ability to form covalent adducts with nucleic acids, particularly DNA. biosynth.comwur.nl Upon metabolic activation, the resulting electrophilic pyrrolic esters can react with the nucleophilic centers of DNA bases, leading to the formation of DNA adducts. nih.govsigmaaldrich.com This process can induce DNA damage, including cross-linking and single-strand breaks, which can interfere with DNA replication and transcription, ultimately leading to mutations and potential carcinogenesis. nih.gov The formation of these adducts is a critical event in the initiation of the toxic and carcinogenic effects of pyrrolizidine (B1209537) alkaloids. nih.gov

Biochemical Pathway Modulation Studies

The interaction of senecivernine with cellular components suggests its potential to modulate various biochemical pathways. The formation of protein and DNA adducts can alter the function of enzymes and regulatory proteins, thereby disrupting normal cellular signaling and metabolic processes. biosynth.commdpi.com For instance, the inhibition of protein synthesis directly impacts all pathways reliant on a steady supply of new proteins. biosynth.com Furthermore, the cellular stress response to DNA damage induced by senecivernine can activate pathways involved in DNA repair, cell cycle arrest, and apoptosis. The metabolic activation of senecivernine itself is part of a biochemical pathway, primarily occurring in the liver, involving cytochrome P450 monooxygenases. wikipedia.org The detoxification pathway for senecionine (B1681732), a closely related alkaloid, involves an NADPH-dependent monooxygenase that converts it to the less toxic N-oxide form. This enzyme also shows activity towards senecivernine. uniprot.org

In Vitro Biological Activities for Chemical Biology Exploration

Beyond its toxicological profile, senecivernine has been investigated for other biological activities that could be of interest for chemical biology exploration.

Some studies have explored the antimicrobial properties of pyrrolizidine alkaloids, including those from Senecio species. While specific data on the antimicrobial activity of purified senecivernine is limited, extracts from Senecio species containing senecivernine have shown some effects. jkuat.ac.ke For example, extracts from Senecio lyratipartitus, which contains senecivernine, have demonstrated both antibacterial and antifungal activity. jkuat.ac.ke However, another study investigating plant extracts for antibacterial activity did not attribute the observed effects to pyrrolizidine alkaloids like senecivernine. nih.govresearchgate.net Research on other pyrrolizidine alkaloids has shown variable effects, with some demonstrating activity against specific bacterial or fungal strains. nih.gov For instance, some pyrrolizidine alkaloids have shown antifungal activity against Aspergillus flavus, Drechslera tetramera, and Fusarium moniliforme. nih.gov However, a study testing platyphylline (B179411), platyphylline N-oxide, and 13,19-epoxysenecionine against several Fusarium species found no significant antifungal activity. scielo.br Further research with purified senecivernine is needed to definitively characterize its antimicrobial spectrum.

Anticholinesterase Activity

Pyrrolizidine alkaloids (PAs), the class of compounds to which senecivernine belongs, are recognized for their role as plant defense metabolites, partly due to their inhibitory effect on acetylcholinesterase (AChE). mdpi.comresearchgate.net This enzyme is critical for nerve function, as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to toxic effects in herbivores. mdpi.com

While direct studies on the anticholinesterase activity of senecivernine are not prominent in the available literature, research on other structurally related PAs has demonstrated this biochemical interaction. For example, a study on PAs from Echium confusum identified several compounds with moderate AChE inhibitory activity. nih.govtandfonline.com Similarly, alkaloids such as echimidine (B1671080) have been highlighted for their AChE inhibition. researchgate.net Senecionine, a stereoisomer of senecivernine, is also listed among PAs that act as acetylcholinesterase inhibitors. researchgate.net The shared structural features suggest that senecivernine may possess similar bioactivity, although specific experimental validation is required.

Table 1: Anticholinesterase Activity of Various Pyrrolizidine Alkaloids

| Compound | IC50 (mM) | Source |

|---|---|---|

| 7-O-angeloyllycopsamine N-oxide | 0.276 ± 0.018 | Echium confusum tandfonline.com |

| Echimidine N-oxide | 0.347 ± 0.007 | Echium confusum tandfonline.com |

| Echimidine | 0.397 ± 0.006 | Echium confusum tandfonline.com |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Tyrosinase Inhibitory Activity

Currently, there is no scientific literature available that investigates or reports on the tyrosinase inhibitory activity of senecivernine. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. While other plant-derived compounds have been extensively studied for this property, the potential interaction of senecivernine with tyrosinase remains an unexamined area of research. nih.govmdpi.com

Antibiofilm and Anti-Quorum Sensing Activities

Research into the potential of pyrrolizidine alkaloids to interfere with bacterial communication (quorum sensing) and community formation (biofilms) has revealed promising activity within this chemical class, although senecivernine itself has not been a direct subject of these studies.

A notable example is the PA usaramine (B25058), isolated from Crotalaria pallida seeds. medchemexpress.comusda.govnih.gov Usaramine demonstrated significant antibiofilm activity against Staphylococcus epidermidis. usda.govnih.gov Importantly, it was found to reduce biofilm formation by more than 50% without exerting a bactericidal effect, suggesting it interferes with the mechanisms of biofilm formation rather than killing the bacteria. usda.govnih.gov This mode of action is a desirable trait for anti-virulence agents, as it may not impose the same selective pressure that leads to antibiotic resistance.

Quorum sensing is the cell-to-cell signaling process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor expression. mdpi.commdpi.com The ability of compounds like usaramine to inhibit biofilms suggests a potential interaction with these signaling pathways. While the specific antibiofilm and anti-quorum sensing activities of senecivernine have not been reported, the findings for usaramine indicate that the pyrrolizidine alkaloid scaffold is a promising starting point for developing new anti-virulence molecules. nih.gov

Table 2: Reported Antibiofilm Activity of the Pyrrolizidine Alkaloid Usaramine

| Compound | Target Organism | Activity | Reference |

|---|

Senecivernine as a Research Tool in Chemical Biology

Chemical biology utilizes small molecules to study and manipulate biological systems. scilifelab.se While senecivernine is not established as a conventional chemical biology tool, its distinct biological activities, and those of the broader PA class, give it the potential for such applications.

The most well-documented effect of senecivernine and related PAs is their hepatotoxicity, specifically causing hepatic sinusoidal obstruction syndrome (HSOS). wikipedia.org This toxicological profile makes senecivernine a potential tool for researchers studying the molecular mechanisms of liver injury, cellular stress responses, and fibrosis. By inducing a specific type of organ damage, it can be used in experimental models to investigate pathological pathways and test potential therapeutic interventions.

Furthermore, the established anticholinesterase activity of the PA class suggests that these compounds could be employed as probes to study the cholinergic nervous system. mdpi.comresearchgate.net Although more potent and specific inhibitors are commercially available, the unique structure of senecivernine could offer insights into the structure-activity relationships of enzyme inhibition.

In essence, the primary application of senecivernine in a research context is currently rooted in toxicology. However, its defined biological interactions could be repurposed for chemical biology to probe specific cellular and physiological processes that are otherwise difficult to investigate.

Q & A

Basic Research Questions

Q. What are the established methods for isolating and characterizing Senecivernine from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques (e.g., HPLC, TLC) to separate Senecivernine from plant matrices. Structural characterization employs spectroscopic methods such as NMR (1H/13C), mass spectrometry (HRMS), and IR spectroscopy. Researchers must document these procedures in detail, including solvent ratios, retention times, and spectral data, to ensure reproducibility .

Q. How can researchers ensure the purity and structural integrity of Senecivernine during experimental procedures?

- Methodological Answer : Purity is validated via analytical HPLC with a high-resolution column and UV detection, while structural integrity is confirmed through repeated NMR analysis under standardized conditions. Stability studies (e.g., temperature, light exposure) should be conducted, and compounds should be stored below -20°C to prevent degradation .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of Senecivernine and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) provides exact molecular weights, while 2D NMR (e.g., COSY, HSQC, HMBC) resolves stereochemistry and connectivity. X-ray crystallography can be used for absolute configuration determination if single crystals are obtainable. Data must be cross-referenced with literature values for known analogs .

Advanced Research Questions

Q. How can conflicting data regarding Senecivernine’s bioactivity be systematically analyzed to identify potential sources of variability?

- Methodological Answer : Conduct a systematic review to assess experimental variables (e.g., cell lines, assay protocols, compound concentrations). Meta-analyses can quantify heterogeneity, while dose-response studies and orthogonal assays (e.g., enzymatic vs. cell-based) help distinguish artifacts from true bioactivity. Transparent reporting of negative results is critical .

Q. What experimental strategies are recommended to elucidate the biosynthetic pathways of Senecivernine in plant systems?

- Methodological Answer : Isotopic labeling (e.g., 13C/15N tracing) combined with transcriptomic analysis of plant tissues identifies candidate enzymes. Heterologous expression in model organisms (e.g., E. coli or yeast) validates enzymatic steps. CRISPR-Cas9 gene editing in source plants can confirm pathway roles .

Q. What computational modeling approaches are suitable for predicting Senecivernine’s interactions with biological targets, and how can these be validated experimentally?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities and stability. Experimental validation involves surface plasmon resonance (SPR) for binding kinetics and site-directed mutagenesis of target proteins to test computational predictions .

Guidelines for Addressing Data Contradictions and Gaps

- Systematic Reviews : Follow PRISMA guidelines to synthesize existing studies, highlighting methodological inconsistencies (e.g., extraction protocols, bioassay conditions) that may explain discrepancies .

- Comparative Studies : Replicate key experiments under standardized conditions to isolate variables (e.g., solvent purity, temperature gradients) .

- Data Triangulation : Combine multiple analytical techniques (e.g., LC-MS, NMR, in silico modeling) to cross-validate results and reduce reliance on single-method conclusions .

Ethical and Reproducibility Considerations

- Document all experimental parameters (e.g., equipment calibration, batch numbers of reagents) in supplementary materials to enable replication .

- Publish negative or inconclusive data to mitigate publication bias and inform future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products